Ethyl L-lysinate dihydrochloride
Description
L-Lysine ethyl ester dihydrochloride (C₈H₁₈N₂O₂·2HCl, CAS 3844-53-9) is a derivative of the essential amino acid L-lysine, modified by esterification of its carboxyl group with ethanol and subsequent dihydrochloride salt formation. This compound is synthesized by reacting L-lysine hydrochloride with ethanol and thionyl chloride at −10°C, followed by refluxing for 6 hours, yielding a bright white solid with an 87% efficiency . Structural characterization via FT-IR reveals a broad N–H stretching peak (3350–2514 cm⁻¹) from the ammonium groups and a strong C=O ester peak at 1740 cm⁻¹ . ¹H-NMR data (D₂O) confirms the ethyl moiety (1.07 ppm, 3H) and chiral center (3.91 ppm, 1H) .
The compound is widely used in biomedical research, including:
- Polymer synthesis: As a chain extender in poly(ester-urethane)s (PEUs) for tissue engineering, leveraging its amine groups for crosslinking .
- Antiviral studies: Investigated for inhibiting SARS-CoV-2 and influenza-A virus infection by altering lysine/arginine ratios in host cells .
- Drug delivery: Incorporated into self-assembling nanomaterials via hydrogen bonding .
Properties
IUPAC Name |
ethyl (2S)-2,6-diaminohexanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYAIZKJOHVQC-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-53-9 | |
| Record name | Ethyl L-lysinate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-lysinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reflux Method with Thionyl Chloride
The most widely documented approach involves refluxing L-lysine with absolute ethanol and thionyl chloride (SOCl₂). As detailed in CONICET research, the reaction proceeds via nucleophilic acyl substitution:
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Reaction Setup :
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Work-Up :
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Excess ethanol is removed via rotary evaporation at 70°C.
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The crude product is recrystallized from ethanol/diethyl ether (1:3 v/v), yielding white crystals.
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Table 1: Synthesis Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Reflux Duration | 7 hours | |
| Molar Ratio (Lys:SOCl₂) | 1:2.2 | |
| Recrystallization Yield | 89–92% | |
| Purity (HPLC) | >99% |
Critical considerations include stoichiometric excess of SOCl₂ to ensure complete esterification and HCl salt formation. Side reactions, such as ethoxy group over-substitution, are minimized by controlled reagent addition.
Alternative Industrial-Scale Approaches
Patent CN102766060B describes a resolution method for enantiomerically pure derivatives, adaptable to L-lysine ethyl ester dihydrochloride:
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Racemic Resolution :
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Ion-Exchange Purification :
Purification and Isolation
Recrystallization Optimization
Recrystallization from ethanol/ether mixtures removes unreacted lysine and byproducts. CONICET protocols report:
Chromatographic Methods
Industrial processes employ ion-exchange chromatography for large-scale purification:
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Resin Type : Strongly acidic cation exchangers (e.g., Dowex 50WX8)
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Eluent : 0.5–2.0N hydrochloric acid
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Capacity : 1.2–1.5 g Lysine/g resin
Characterization and Analytical Data
Spectroscopic Analysis
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¹H NMR (DMSO-d₆) :
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Elemental Analysis :
Table 2: Elemental Composition Verification
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 38.87 | 38.5 | -0.37 |
| H | 8.16 | 8.2 | +0.04 |
| N | 11.33 | 11.2 | -0.13 |
| Cl | 28.68 | 28.5 | -0.18 |
Chemical Reactions Analysis
Types of Reactions
L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-lysine and ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Hydrolysis: L-lysine and ethanol.
Substitution: Various substituted lysine derivatives depending on the reagents used.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
L-Lysine ethyl ester dihydrochloride has been explored as a component in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that polymers derived from lysine can serve as scaffolds for cell growth and drug delivery, demonstrating favorable interactions with biological tissues. For instance, studies have shown that L-Lysine-derived polymers can support the growth of rabbit bone marrow stromal cells, indicating their potential for tissue engineering applications .
1.2 Antiviral Properties
Recent studies have highlighted the antiviral effects of L-Lysine ethyl ester dihydrochloride against enveloped viruses such as SARS-CoV-2. In vitro experiments demonstrated that this compound significantly reduced viral entry into cells, suggesting its potential as a therapeutic agent in viral infections . The mechanism appears to involve interference with the viral uncoating process rather than affecting endosomal acidification .
1.3 Antimicrobial Activity
L-Lysine ethyl ester dihydrochloride exhibits antimicrobial properties, making it a candidate for use as a food preservative. Research has shown that it can inhibit the growth of molds and the synthesis of aflatoxins by Aspergillus parasiticus, thereby enhancing food safety . This property could be particularly beneficial in extending the shelf life of perishable food products.
Material Science Applications
2.1 Biodegradable Polymers
The compound is also utilized in synthesizing biodegradable polymers that can be used in various applications, including packaging and medical devices. L-Lysine ethyl ester dihydrochloride can be polymerized with other compounds to create materials that degrade safely in the environment or within biological systems . These materials are advantageous due to their non-toxic degradation products.
2.2 Enzyme Tuning in Polyurethane Hydrolysis
In material science, L-Lysine ethyl ester dihydrochloride has been employed as a chain extender in polyurethane formulations. Studies indicate that incorporating this compound can enhance the enzymatic hydrolysis of polyurethanes, potentially improving their recyclability and environmental impact .
Summary of Key Findings
The following table summarizes the key applications of L-Lysine ethyl ester dihydrochloride:
Mechanism of Action
L-Lysine ethyl ester dihydrochloride exerts its effects primarily through its interaction with amino acid receptors and enzymes. It can be hydrolyzed to release L-lysine, which is involved in various metabolic pathways. The compound can also act as a substrate for peptide synthesis, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of L-lysine ethyl ester dihydrochloride and related compounds:
Functional Comparisons
Antiviral Activity
- Both lysine and arginine esters disrupt viral replication by competing with host cell arginine, which is critical for viral protein synthesis .
Solubility and Stability
- The dihydrochloride form improves water solubility for all compounds, critical for biomedical applications. However, methyl esters (e.g., L-lysine methyl ester dihydrochloride) exhibit faster hydrolysis rates than ethyl esters, limiting their stability in aqueous environments .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
